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molecular formula C9H8ClNO B1457128 3-chloro-7,8-dihydroisoquinolin-5(6H)-one CAS No. 1105662-39-2

3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Cat. No. B1457128
M. Wt: 181.62 g/mol
InChI Key: JOENMMZAMPPISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838674B2

Procedure details

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one oxime (9.10 g; 46.3 mmol) dissolved in acetone (105 ml) and HClconc (105 ml) is heated at 60° C. for 1 hour. The reaction mixture is poured on 2N Na2CO3 and extracted with ethyl acetate three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Chromatography (SiO2; Hexanes/acetone 85:15) yields the desired ketone as yellowish crystals. 1H-NMR (400 MHz; DMSO-d6): 8.57 (s, 1H); 7.66 (s, 1H); 2.96 (m, 2H); 2.71 (m, 2H); 2.10 (m, 2H). MS (m/z) ES+: 182 (MH+).
Name
3-Chloro-7,8-dihydro-6H-isoquinolin-5-one oxime
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=NO)[C:10]=2[CH:11]=1.C([O-])([O-])=[O:15].[Na+].[Na+]>CC(C)=O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:15])[C:10]=2[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
3-Chloro-7,8-dihydro-6H-isoquinolin-5-one oxime
Quantity
9.1 g
Type
reactant
Smiles
ClC=1N=CC=2CCCC(C2C1)=NO
Name
Quantity
105 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1N=CC=2CCCC(C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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